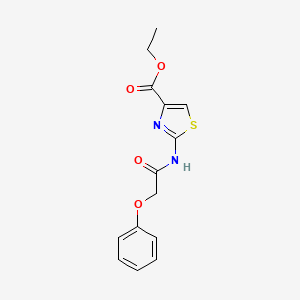

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-[(2-phenoxyacetyl)amino]-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S/c1-2-19-13(18)11-9-21-14(15-11)16-12(17)8-20-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFBYHISZJXVBKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)COC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with phen

Biological Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate is a compound belonging to the thiazole family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article delves into the compound's synthesis, structural characteristics, and biological activity, supported by relevant research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves several key steps, including the formation of the thiazole ring and the introduction of the phenoxyacetamido group. The compound can be synthesized from ethyl 2-aminothiazole-4-carboxylate through various chemical reactions, which often include acylation and esterification processes.

Key Structural Data:

- Molecular Formula: CHNOS

- Molecular Weight: 278.33 g/mol

- Functional Groups: Thiazole ring, phenoxy group, amide linkage

Antimicrobial Properties

Thiazole derivatives, including this compound, have demonstrated notable antimicrobial activity against various strains of bacteria and fungi. Research indicates that these compounds can inhibit the growth of pathogens through mechanisms that may involve interference with essential metabolic pathways.

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has shown efficacy in inhibiting cancer cell proliferation in vitro, particularly against certain cancer cell lines.

Case Study: Anticancer Activity Evaluation

In a study conducted on various cancer cell lines (e.g., HeLa, MCF-7), this compound exhibited a dose-dependent inhibition of cell growth. The results indicated that at concentrations above 10 µM, significant cytotoxic effects were observed.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12 |

| MCF-7 | 15 |

| A549 | 20 |

The mechanism by which this compound exerts its biological activity is believed to involve the inhibition of specific enzymes or receptors that are crucial for cellular metabolism and proliferation. Molecular docking studies suggest interactions with key targets involved in cancer progression and microbial resistance.

Scientific Research Applications

Antitumor Activity

Ethyl 2-(2-phenoxyacetamido)thiazole-4-carboxylate and its analogs have been investigated for their antitumor properties. A study highlighted the synthesis of several thiazole derivatives, which were tested against a panel of human tumor cell lines by the National Cancer Institute. Notably, one derivative exhibited remarkable activity against the RPMI-8226 leukemia cell line with a GI50 value of 0.08 µM, demonstrating significant potential for further development in cancer therapy .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | GI50 Value (µM) |

|---|---|---|

| This compound | RPMI-8226 (Leukemia) | 0.08 |

| Ethyl 2-[3-(diethylamino)-propanamido]-thiazole-4-carboxylate | Broad Spectrum (NCI) | 38.3 |

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research involving derivatives of ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate demonstrated promising results against various bacterial strains, including Bacillus subtilis and Aspergillus niger. The derivatives showed minimum inhibitory concentrations (MICs) indicating their potential as antimicrobial agents .

Table 2: Antimicrobial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Bacillus subtilis | Varies |

| Ethyl 2-(N-(substituted-phenyl)sulfamoyl)thiazole-4-carboxylate | Aspergillus niger | Varies |

Influence on Gene Expression

Recent studies have explored the role of this compound in regulating gene expression, particularly focusing on the octamer-binding transcription factor 4 (Oct3/4), which is crucial for maintaining pluripotency in stem cells. Compounds derived from this structure have shown efficacy in enhancing Oct3/4 expression, thus contributing to advancements in regenerative medicine and stem cell research .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step reactions that optimize yield and purity. Understanding the structure-activity relationship is crucial for developing more potent analogs. Modifications to the thiazole core or substituents on the phenoxy group can significantly influence biological activity .

Table 3: Structure-Activity Relationships of Thiazole Derivatives

| Modification | Biological Activity |

|---|---|

| Substitution on thiazole core | Enhanced antitumor activity |

| Variation in phenoxy group | Altered antimicrobial properties |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Table 2: Physicochemical Properties

Mechanistic Insights

- β-Catenin Inhibition : Compounds 5a and 5b () directly target β-catenin, a key protein in colorectal cancer progression. Molecular docking studies reveal hydrogen bonding with residues Ser45 and Lys435, critical for Wnt signaling .

- ADMET Profiles : Analogs with dioxoisoindolinyl groups (5a, 5b) show favorable ADMET properties, including moderate plasma protein binding and blood-brain barrier permeability .

Impact of Substituents on Activity

- Electron-Withdrawing Groups : The trifluoromethyl group in ethyl 2-acetamido-4-(trifluoromethyl)thiazole-5-carboxylate () enhances metabolic stability but reduces solubility.

- Bulky Substituents : The phenylpropanamido group in 5b decreases potency compared to 5a, highlighting steric hindrance effects .

- Amino Acid Moieties: Branched chains (e.g., tert-butoxycarbonyl in ) improve target specificity but complicate synthesis .

Q & A

Q. Key Optimization Strategies :

- Use catalysts like DMAP (4-dimethylaminopyridine) to enhance coupling efficiency.

- Monitor reaction progress via TLC or HPLC.

Basic: How can spectroscopic techniques (NMR, HRMS) be employed to characterize the compound?

Methodological Answer:

- ¹H/¹³C NMR : Confirm the thiazole ring (δ 7.5–8.5 ppm for aromatic protons) and phenoxyacetamido group (δ 1.2–1.4 ppm for ethyl ester protons; δ 4.0–4.5 ppm for methylene groups) .

- HRMS : Verify molecular weight (e.g., [M+H]⁺ peak matching theoretical mass). For example, a related compound (Ethyl 5-methyl-2-[2-((1-methyl-1H-imidazol-2-yl)thio)acetamido]thiazole-4-carboxylate) showed HRMS m/z 343.0642 .

- FT-IR : Identify amide C=O stretches (~1650 cm⁻¹) and ester C-O stretches (~1250 cm⁻¹).

Basic: What in vitro models are suitable for evaluating its antimicrobial activity?

Methodological Answer:

- Antibacterial Assays : Use standardized MIC (Minimum Inhibitory Concentration) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution .

- Antifungal Assays : Employ disc diffusion methods against C. albicans or A. niger.

- Controls : Include positive controls (e.g., ampicillin) and solvent controls (DMSO).

Example : Ethyl 2-(hydroxymethyl)thiazole-4-carboxylate derivatives showed MIC values of 8–32 µg/mL against bacterial strains .

Advanced: How do structural modifications influence its anticancer efficacy?

Methodological Answer:

- Substituent Effects :

- Phenoxy Group : Electron-withdrawing groups (e.g., -NO₂) enhance apoptosis via caspase-3 activation .

- Thiazole Modifications : Methyl or trifluoromethyl groups at position 4 improve cytotoxicity (e.g., IC₅₀ < 10 µM against leukemia cell lines) .

- SAR Studies : Synthesize analogs (e.g., ethyl 2-(3,4,5-trimethoxybenzamido)thiazole-4-carboxylate) and compare activity via MTT assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.